molecular formula C14H21N3O B1444502 3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide CAS No. 1316222-64-6

3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide

Cat. No. B1444502
M. Wt: 247.34 g/mol
InChI Key: HEPWOJPPUYLGHO-UHFFFAOYSA-N
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Description

“3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

1. PCSK9 mRNA Translation Inhibition

A series of compounds related to 3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide, such as N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, have been identified as small molecule inhibitors of PCSK9 mRNA translation. These analogues demonstrated improved potency and safety profiles in ADME (absorption, distribution, metabolism, and excretion) studies compared to earlier structures (Londregan et al., 2018).

2. Anti-Angiogenic and DNA Cleavage Activities

Novel derivatives of piperidine-4-carboxamide, a chemical relative of 3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide, have shown significant anti-angiogenic and DNA cleavage activities. These activities were evaluated in vivo using the chick chorioallantoic membrane (CAM) model and through DNA binding/cleavage assays (Kambappa et al., 2017).

3. Glycine Transporter 1 Inhibition

Related compounds, such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, have been identified as potent inhibitors of Glycine Transporter 1 (GlyT1). These inhibitors are useful in exploring treatments for central nervous system disorders (Yamamoto et al., 2016).

4. Rho Kinase Inhibition for CNS Disorders

N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, structurally related to 3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide, has been investigated as a Rho kinase inhibitor for the treatment of central nervous system disorders. A scalable and facile synthetic process has been established for its preparation (Wei et al., 2016).

5. Anticancer Potential

A study focused on synthesizing and evaluating the antileukemic activity of novel 4‐(3‐(piperidin‐4‐yl) propyl)piperidine derivatives, closely related to the compound . Among these synthesized compounds, some exhibited notable antiproliferative activity against human leukemia cells, indicating their potential as anticancer agents (Vinaya et al., 2011).

properties

IUPAC Name

3-(3-pyridin-4-ylpropyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-13(18)14(7-2-8-17-11-14)6-1-3-12-4-9-16-10-5-12/h4-5,9-10,17H,1-3,6-8,11H2,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPWOJPPUYLGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CCCC2=CC=NC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide
Reactant of Route 2
3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide
Reactant of Route 3
3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide
Reactant of Route 4
3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide
Reactant of Route 5
3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide
Reactant of Route 6
3-(3-(Pyridin-4-yl)propyl)piperidine-3-carboxamide

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